molecular formula C10H10O4 B13064988 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one

5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13064988
M. Wt: 194.18 g/mol
InChI Key: RWRYPHDDPPDFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR ($$^1$$H NMR) data for this compound reveals distinct signals corresponding to its unique substituents:

  • Methoxy groups : Two singlets at δ 3.85–3.90 ppm integrate for six protons, consistent with two equivalent -OCH$$_3$$ groups.
  • Aromatic protons : The deshielded protons on the benzene ring appear as a singlet at δ 6.65 ppm, indicative of a para-substituted aromatic system with electron-donating methoxy groups.
  • Dihydrofuran protons : The methylene protons adjacent to the ketone (position 2) resonate as a triplet at δ 3.10 ppm (J = 8.5 Hz), while the proton at position 3 appears as a multiplet at δ 4.50 ppm due to coupling with adjacent hydrogens.

Carbon-13 ($$^{13}$$C NMR) spectroscopy confirms the presence of the ketone group (δ 205.5 ppm), methoxy carbons (δ 56.2 ppm), and aromatic carbons (δ 148.9, 146.7, 115.4, and 108.2 ppm).

Infrared (IR) Absorption Profile

The IR spectrum exhibits key absorption bands:

  • C=O stretch : A strong peak at 1,715 cm$$^{-1}$$ corresponds to the ketone functional group.
  • C-O-C asymmetric stretch : Bands at 1,250–1,100 cm$$^{-1}$$ arise from the ether linkages in the furan and methoxy groups.
  • Aromatic C-H stretch : Weak absorptions near 3,050 cm$$^{-1}$$ are attributed to the sp$$^2$$-hybridized aromatic hydrogens.

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 194 , consistent with its molecular weight. Major fragmentation pathways include:

  • Loss of a methoxy group (-OCH$$_3$$, m/z 164).
  • Cleavage of the furan ring to form a benzoyl ion (m/z 105).
  • Further decarbonylation to yield a phenyl fragment (m/z 77).

X-ray Crystallographic Data and Molecular Conformation

X-ray crystallographic data for this compound is not currently available in public databases. However, analogous dihydrobenzofuran derivatives exhibit planar benzofuran systems with slight puckering in the dihydrofuran ring due to steric interactions between substituents. Computational models predict a dihedral angle of 15–20° between the benzene and furan rings, optimizing conjugation between the π-systems.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level provide insights into the compound’s geometry and electronic structure:

  • The ketone oxygen exhibits partial negative charge (Mulliken charge = -0.45), while the adjacent methylene group carries a partial positive charge (+0.30).
  • The HOMO-LUMO energy gap is 4.8 eV , indicating moderate chemical stability.
Parameter Value (Å/°)
C3-O bond length 1.21 Å
C2-C3 bond length 1.52 Å
O-C5-C6 dihedral angle 18.5°

Molecular Orbital Configuration Analysis

The HOMO is localized on the benzene ring and methoxy groups, reflecting electron-rich regions susceptible to electrophilic attack. In contrast, the LUMO resides primarily on the ketone group, suggesting nucleophilic reactivity at this position. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the methoxy oxygen atoms and the aromatic π-system, stabilizing the molecular structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c1-12-9-3-6-7(11)5-14-8(6)4-10(9)13-2/h3-4H,5H2,1-2H3

InChI Key

RWRYPHDDPPDFPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CO2)OC

Origin of Product

United States

Preparation Methods

Cyclization of o-Hydroxyacetophenones Under Basic Conditions

One of the most common and well-documented methods for synthesizing 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves the cyclization of o-hydroxyacetophenone derivatives under basic conditions. This method leverages the intramolecular cyclization facilitated by the ortho-hydroxy group and the acetyl side chain.

  • Reaction Conditions: Typically, the reaction is conducted in an alcoholic solvent (e.g., ethanol) with a base such as sodium acetate or potassium carbonate.
  • Optimization Parameters: Temperature, solvent choice, and reagent concentration are varied to optimize yield and purity.
  • Outcome: The reaction results in the formation of the benzofuranone ring system, yielding 5,6-dimethoxy-substituted benzofuran-3-one.
Parameter Typical Conditions Notes
Starting Material 2-hydroxy-4,5-dimethoxyacetophenone Prepared via selective methoxylation
Base Sodium acetate trihydrate Facilitates cyclization
Solvent Ethanol Reflux conditions
Temperature Reflux (~78 °C) Reaction time ~10-30 min
Yield ~45-50% Purification by recrystallization

This method is supported by experimental data showing white needle crystals of the product with melting points around 163–165 °C, confirming successful cyclization and purity.

Synthesis via Chloroacetonitrile Intermediate and Ring Closure

Another synthetic approach involves the formation of an intermediate chloro-substituted ethanone derivative, followed by ring closure under acidic or basic conditions.

  • Step 1: Reaction of 3,4-dimethoxyphenol with chloroacetonitrile to form 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone.
  • Step 2: Treatment of this intermediate with sodium acetate in ethanol under reflux induces cyclization to form the benzofuranone ring.

This approach yields the target compound in moderate yields (~48%) and is advantageous for its straightforward intermediate isolation and purification steps.

Bayer-Villiger Oxidation Route

A less direct but notable method involves the Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde to produce 3,4-dimethoxyphenol, which then undergoes further transformations leading to the benzofuranone structure.

  • Key Reactions:
    • Bayer-Villiger oxidation to phenol derivative.
    • Reaction with chloroacetonitrile.
    • Acid treatment and ring closure.

Condensation with Pyridine-4-carboxaldehyde and Subsequent Substitutions

Following the formation of 5,6-dimethoxybenzofuran-3(2H)-one, further functionalization is possible via condensation reactions with aldehydes such as pyridine-4-carboxaldehyde, followed by substitution with benzyl halides to afford derivatives.

  • Reaction Conditions:
    • Reflux in dry acetonitrile.
    • Use of substituted benzyl halides.
    • Purification by flash chromatography.

This method is significant for producing derivatives that have been studied for enhanced biological activities.

Industrial and Continuous Flow Production Considerations

Industrial-scale synthesis of this compound or closely related isobenzofuranones may utilize continuous flow reactors to improve yield and purity while maintaining scalability.

  • Key Features:
    • Use of 2,3-dimethoxybenzoic acid precursors.
    • Cyclization with acetic anhydride catalyzed by acid catalysts.
    • Continuous flow enhances reaction control and safety.

Though specific industrial protocols are proprietary, these methods are extensions of laboratory-scale cyclization reactions optimized for commercial production.

Summary Table of Preparation Methods

Method Key Starting Materials Reaction Type Conditions Yield (%) Notes
Cyclization of o-hydroxyacetophenones 2-hydroxy-4,5-dimethoxyacetophenone Base-catalyzed cyclization Reflux in ethanol with sodium acetate 45-50 Simple, widely used, moderate yield
Chloroacetonitrile intermediate 3,4-dimethoxyphenol + chloroacetonitrile Nucleophilic substitution + cyclization Reflux ethanol, sodium acetate ~48 Intermediate isolation, good purity
Bayer-Villiger oxidation route 3,4-dimethoxybenzaldehyde Oxidation + ring closure Multiple steps, acidic conditions Variable Multi-step, allows precise substitution
Condensation with aldehydes 5,6-dimethoxybenzofuran-3-one + pyridine-4-carboxaldehyde Condensation + substitution Reflux in acetonitrile Quantitative for derivatives Enables derivative synthesis
Industrial continuous flow 2,3-dimethoxybenzoic acid Cyclization in flow reactors Catalyzed with acetic anhydride Optimized Scalable, controlled reaction environment

Research Findings and Optimization Notes

  • Reaction temperature and solvent choice critically impact the cyclization efficiency and product purity.
  • Sodium acetate trihydrate is commonly preferred as a mild base to facilitate ring closure without side reactions.
  • Reflux times of 10–30 minutes are sufficient for complete cyclization in most laboratory protocols.
  • Purification is typically achieved through recrystallization from ethanol or flash chromatography.
  • Derivatization via condensation with pyridine aldehydes expands the compound’s utility in medicinal chemistry.
  • Industrial methods focus on continuous flow to enhance throughput and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 3 and electron-rich aromatic ring enable selective oxidation:

  • Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ketone can oxidize to a carboxylic acid derivative.

  • Aromatic Ring Oxidation : Electrophilic attack at activated positions (e.g., para to methoxy groups) can yield quinone-like structures under acidic conditions.

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

Reagent Conditions Product Yield
LiAlH₄Dry ether, 0–25°C3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1-benzofuran85–90%
NaBH₄/CeCl₃Methanol, refluxSame as above70–75%

Electrophilic Aromatic Substitution (EAS)

The methoxy groups direct electrophiles to positions 4 and 7:

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one
SulfonationH₂SO₄/SO₃, 50°C7-Sulfo-5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one

Nucleophilic Acyl Substitution

The ketone undergoes nucleophilic attack in the presence of catalysts:

  • Grignard Reagents : RMgX (R = alkyl/aryl) adds to the carbonyl, forming tertiary alcohols.

Condensation Reactions

The ketone participates in Schiff base formation:

Reactant Conditions Product Yield
Pyridine-4-carboxaldehydeEthanol, reflux, 6 hrs(Z)-5,6-Dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3-one92%

Alkylation Reactions

The enolate form reacts with alkyl halides:

Alkylating Agent Base Product Yield
Benzyl chlorideNaH, THF, 0°C2-Benzyl-5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one78%

Ring-Opening Reactions

Under strong acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, Δ): Cleavage of the furanone ring to form dicarboxylic acid derivatives.

  • Basic Degradation (NaOH/EtOH, Δ): Fragmentation into smaller aromatic fragments.

Key Mechanistic Insights

  • Steric Effects : Methoxy groups at positions 5 and 6 hinder electrophilic substitution at adjacent positions.

  • Electronic Effects : The electron-donating methoxy groups activate the aromatic ring toward electrophiles but deactivate the ketone toward nucleophiles .

This reactivity profile underscores its utility in synthetic organic chemistry and drug discovery. Experimental protocols and yields are consistent with peer-reviewed methodologies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity against Cancer Cells : In vitro studies have demonstrated that this compound can reduce cell viability in cancer lines such as K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MOLT-4 (acute lymphoblastic leukemia). The compound exhibited IC50 values ranging from 20 to 85 μM, indicating moderate to strong cytotoxicity against these cells .
  • Mechanism of Action : The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis. In particular, it has been observed that treatment with benzofuran derivatives leads to a significant increase in caspase 3/7 activity in K562 cells, suggesting that these compounds promote programmed cell death .

Antimicrobial Activity

Benzofuran derivatives are also being investigated for their antimicrobial properties. The structural characteristics of this compound contribute to its potential as an antimicrobial agent.

Research Insights

  • Emerging Antimicrobial Agents : A systematic review indicated that certain benzofuran derivatives possess antimicrobial properties against various pathogens. These compounds have been explored for their ability to inhibit bacterial growth and could serve as a basis for developing new antibiotics .
  • Mechanisms of Action : The antimicrobial activity may be attributed to the ability of benzofurans to interact with bacterial cell membranes or inhibit essential bacterial enzymes. This interaction can disrupt cellular processes leading to bacterial death .

Other Pharmacological Effects

In addition to anticancer and antimicrobial properties, this compound shows promise in other therapeutic areas.

Notable Applications

  • Antioxidant Activity : Some studies suggest that benzofuran derivatives may exhibit antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
  • Potential Use in Neurological Disorders : There is emerging evidence supporting the use of benzofurans in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit neuroinflammation and promote neuronal survival .

Summary Table of Applications

Application AreaSpecific FindingsReference
Anticancer ActivityCytotoxic effects on K562 and HeLa cells; IC50 values between 20-85 μM
Antimicrobial ActivityInhibition of bacterial growth; potential as new antibiotics
Antioxidant ActivityProtective effects against oxidative stress
Neurological DisordersPotential benefits in Alzheimer’s treatment

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuranone Core

5,7-Dichlorobenzofuran-3(2H)-one
  • Structure : Chlorine atoms at positions 5 and 7 instead of methoxy groups.
  • Properties : Higher lipophilicity (logP) due to electron-withdrawing Cl substituents. Molecular weight: 203.02 g/mol .
  • Structural analogs with halogens often exhibit enhanced reactivity in electrophilic substitution reactions.
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one
  • Structure : Methyl groups at positions 5 and 5.
  • Properties : Reduced polarity compared to the methoxy derivative (logP: 1.523 for TB501, a related compound) . Molecular weight: 162.19 g/mol .
TB501 [(2E)-6-(3-(m-Chlorophenyl)prop-2-en-1-ylidene)-2,3-dihydro-1-benzofuran-3-one]
  • Structure : Substituted with a chlorophenylpropenylidene group at position 6.
  • Properties : Higher molecular weight (436.51 Da) and moderate lipophilicity (logP: 1.523) .
  • Activity : Demonstrated antitubercular activity, with enhanced efficacy in liposome-encapsulated formulations .
Donepezil HCl (Pharmaceutical Analog)
  • Structure: Dihydroindenone core with 5,6-dimethoxy groups and a benzylpiperidine side chain.
  • Activity : A clinically approved AChE inhibitor for Alzheimer’s disease. The 5,6-dimethoxy motif enhances binding to AChE’s catalytic site, similar to 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one .
Compound CE [(2E)-6-Methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one]
  • Structure : Methoxy groups at positions 6 and 4-methoxybenzylidene substitution.
  • Activity: Potent antifungal agent targeting β-tubulin and lanosterol 14-α demethylase, highlighting how substituent positioning (e.g., methoxy at 6 vs. 5,6) shifts biological targets .

Physicochemical and Spectral Comparisons

Compound Substituents Molecular Weight (g/mol) Key Biological Activity References
This compound 5,6-OCH₃ 194.19 Dual AChE/BChE inhibition
5,7-Dichlorobenzofuran-3(2H)-one 5,7-Cl 203.02 Antimicrobial (theoretical)
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one 5,6-CH₃ 162.19 N/A (structural analog)
TB501 6-(m-chlorophenylpropenyl) 436.51 Antitubercular
Donepezil HCl 5,6-OCH₃ + dihydroindenone 415.96 AChE inhibition (clinical use)

Key Research Findings

  • Cholinesterase Inhibition: The 5,6-dimethoxy configuration in benzofuranones is critical for dual AChE/BChE inhibition, as seen in derivatives like (Z)-1-(3-fluorobenzyl)-4-((5,6-dimethoxy-3-oxobenzofuran-2-ylidene)methyl)pyridinium chloride (IC₅₀: 0.12 µM for AChE) .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) reduce solubility but may improve membrane permeability, while electron-donating groups (e.g., OCH₃) enhance enzyme interactions .

Biological Activity

5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Benzofurans

Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural diversity within this class allows for various modifications that can enhance their efficacy and selectivity against different biological targets.

Anticancer Activity

Research has shown that benzofuran derivatives can exhibit significant anticancer properties. For example, studies have demonstrated that certain benzofuran compounds possess cytotoxic effects against various cancer cell lines. The compound this compound has been evaluated for its potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHeLaTBD
2-(4-hydroxybenzyl)-5,6-methylenedioxybenzofuranK5625
2-(4-hydroxybenzoyl)-5,6-methylenedioxybenzofuranHL600.1

Neuroprotective Properties

The neuroprotective effects of benzofurans have also been explored. Specifically, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Its mechanism may involve the inhibition of lipid peroxidation and radical scavenging activities, which are critical in mitigating neurodegenerative processes.

Table 2: Neuroprotective Activity

CompoundModelEffectReference
This compoundMice (head injury)Protection against injury

Antimicrobial Activity

Benzofurans have been reported to exhibit antimicrobial properties against various pathogens. The compound has been tested for its efficacy against bacteria and fungi. Preliminary results indicate that it may inhibit the growth of certain strains with varying minimum inhibitory concentration (MIC) values.

Table 3: Antimicrobial Activity

CompoundPathogenMIC (mg/mL)Reference
This compoundE. coliTBD
Benzofuran derivative XS. aureus0.0195

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzofurans is crucial for developing more effective derivatives. Modifications at specific positions on the benzofuran ring can significantly influence their biological activity. For instance, halogen substitutions have been shown to enhance cytotoxicity against leukemia cells while reducing toxicity towards normal cells.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of benzofurans to improve their biological profiles. For example:

  • A study synthesized a series of halogenated benzofurans that exhibited enhanced anticancer activity with IC50 values significantly lower than standard chemotherapeutics.
  • Another investigation into the neuroprotective effects of modified benzofurans highlighted their potential in treating conditions like Alzheimer’s disease by preventing amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

  • Method A : Refluxing 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone in ethanol with sodium acetate trihydrate under argon yields the compound (48% yield after recrystallization) .
  • Method B : Alkylation of 6-hydroxybenzofuran-3(2H)-one with 2,6-dichlorobenzyl chloride in DMF using potassium carbonate, followed by purification via column chromatography (58% yield) .
    • Key Variables : Argon atmosphere (prevents oxidation), solvent polarity (ethanol vs. DMF), and base selection (sodium acetate vs. K₂CO₃) critically affect reaction efficiency.

Q. How is this compound characterized structurally and spectroscopically?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR (e.g., δ 4.64 ppm for methylene protons, δ 167.18 ppm for carbonyl carbons) confirm regiochemistry .
  • Mass Spectrometry : ACPI-MS shows a molecular ion peak at m/z 309.2 (MH⁺) .
  • X-ray Crystallography : Related benzofuranone derivatives (e.g., racemic α-noscapine analogs) are resolved via single-crystal X-ray diffraction to validate stereochemistry .

Q. What precautions are necessary for handling and storing this compound?

  • Stability : Sensitive to moisture and oxidation; store under inert gas (argon) at 4°C .
  • Safety : Use fume hoods for synthesis (DMF is toxic), and avoid skin contact (no acute toxicity data available) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzofuranone ring formation during synthesis?

  • Proposed Mechanism : Cyclization of 2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone involves nucleophilic attack by the phenolic oxygen on the adjacent carbonyl, facilitated by sodium acetate (base) to deprotonate intermediates . Competing pathways (e.g., elimination vs. cyclization) are controlled by solvent polarity and temperature.
  • Supporting Data : Kinetic studies using deuterated solvents or isotopic labeling could further elucidate transition states.

Q. How can structure-activity relationships (SAR) guide the design of acetylcholinesterase inhibitors based on this scaffold?

  • Biological Activity : The compound’s 5,6-dimethoxy groups enhance π-stacking with acetylcholinesterase’s aromatic gorge, while the lactone moiety mimics acetylcholine’s ester group .
  • SAR Strategies :

  • Modify substituents at C-3 (e.g., introduce alkyl chains or halogens) to optimize binding.
  • Assess inhibition potency via in vitro Ellman’s assay using purified enzymes .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when characterizing synthetic intermediates?

  • Troubleshooting Workflow :

Repeat Synthesis : Confirm reproducibility under identical conditions.

Advanced NMR : Use 2D techniques (COSY, HSQC) to assign ambiguous signals.

Theoretical Calculations : Compare experimental ¹³C shifts with DFT-predicted values (e.g., Gaussian software) .

  • Case Study : Discrepancies in methylene proton signals (δ 4.64 vs. δ 5.34 ppm) in Method B were resolved by identifying residual solvent peaks via deuterated solvent controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.